Nitric acid;3-propoxypropane-1,2-diol
Description
3-Propoxypropane-1,2-diol (CAS: 61940-71-4; molecular formula: C₆H₁₄O₃) is a synthetic organic compound characterized by a propoxy group (-O-CH₂CH₂CH₃) attached to a propane-1,2-diol backbone. Its structure includes two hydroxyl groups at positions 1 and 2 and a propyl ether group at position 3, giving it amphiphilic properties (hydrophilic hydroxyls and a hydrophobic propoxy chain) . The compound is a colorless, odorless, viscous liquid with a molecular weight of 134.18 g/mol and hydrogen bond donor/acceptor counts of 2 and 3, respectively .
Properties
CAS No. |
62908-45-6 |
|---|---|
Molecular Formula |
C6H16N2O9 |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
nitric acid;3-propoxypropane-1,2-diol |
InChI |
InChI=1S/C6H14O3.2HNO3/c1-2-3-9-5-6(8)4-7;2*2-1(3)4/h6-8H,2-5H2,1H3;2*(H,2,3,4) |
InChI Key |
KABVEJXLTKDQDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitric acid;3-propoxypropane-1,2-diol can be synthesized by reacting glycerol with propyl bromide using sodium hydride in dry dimethylformamide . The reaction involves the nucleophilic substitution of the hydroxyl group in glycerol with the propoxy group from propyl bromide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of glycerol and propyl bromide under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dimethylformamide, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Nitric acid;3-propoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
Nitric acid;3-propoxypropane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nitric acid;3-propoxypropane-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates electrons to form new bonds. In oxidation reactions, it loses electrons to form oxidized products such as aldehydes and ketones . The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 3-propoxypropane-1,2-diol with structurally or functionally related diols and ethers, focusing on molecular properties, applications, and safety.
Propane-1,2-diol (Propylene Glycol; CAS: 57-55-6)
- Molecular Formula : C₃H₈O₂.
- Key Differences : Lacks the propoxy group, making it less lipophilic.
- Applications : Widely used as a food additive, solvent, and antifreeze.
- Safety : Rapidly metabolized to lactic acid and pyruvic acid in humans, with low acute toxicity (LD₅₀ > 20 g/kg in rats) .
3-Chloropropane-1,2-diol (3-MCPD; CAS: 96-24-2)
- Molecular Formula : C₃H₇ClO₂.
- Key Differences : Contains a chlorine substituent instead of a propoxy group.
- Applications: Not used therapeutically; formed as a toxic byproduct during acid hydrolysis of proteins or oil deodorization .
- Contrast : While both compounds are diols, 3-chloropropane-1,2-diol’s toxicity contrasts sharply with 3-propoxypropane-1,2-diol’s pharmaceutical utility .
Benzene-1,2-diol (Catechol; CAS: 120-80-9)
- Molecular Formula : C₆H₆O₂.
- Key Differences : Aromatic diol with two hydroxyl groups on a benzene ring.
- Applications : Antioxidant in plant extracts (e.g., Salvia miltiorrhiza) and precursor in polymer synthesis .
- Safety : Moderate toxicity (LD₅₀: 260 mg/kg in rats) due to oxidative stress induction.
- Contrast : Unlike 3-propoxypropane-1,2-diol, catechol’s aromatic structure limits its use in drug delivery but enhances antioxidant activity .
cis-1,2-Dihydronaphthalene-1,2-diol
- Molecular Formula : C₁₀H₁₀O₂.
- Key Differences : A bicyclic diol with conjugated double bonds.
- Applications : Involved in metabolic responses to mechanical stress in plants (e.g., Betula platyphylla) .
- Contrast : Its role in plant biochemistry differs from 3-propoxypropane-1,2-diol’s synthetic and pharmaceutical applications .
Data Table: Comparative Analysis of Diols
Research Findings and Contradictions
- Structural Impact on Function : The propoxy group in 3-propoxypropane-1,2-diol enhances lipophilicity, enabling BBB penetration, whereas propane-1,2-diol’s shorter chain limits this property .
- Toxicity vs. Utility : Chlorinated diols like 3-MCPD highlight the importance of substituents; chlorine introduces toxicity, whereas propoxy groups enhance biocompatibility .
- Computational Insights : Density functional theory (DFT) studies (B3LYP/6-311++G(d,p)) confirm the stability of 3-propoxypropane-1,2-diol’s ether-diol structure, supporting its pharmaceutical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
